Boc-Hyp(Bzl)-OH

説明

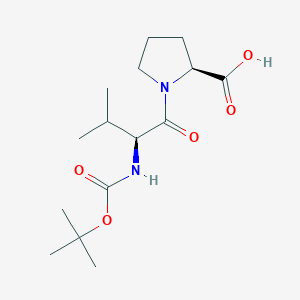

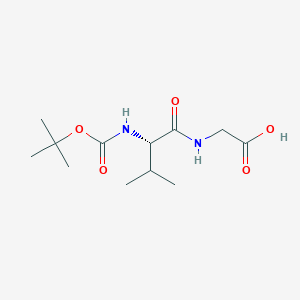

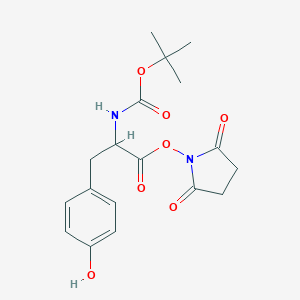

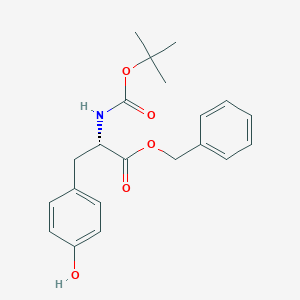

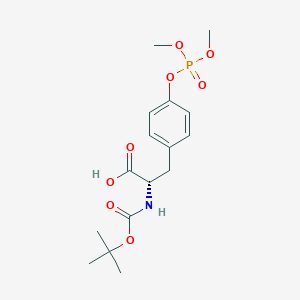

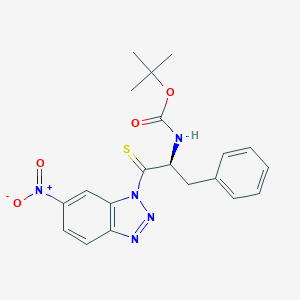

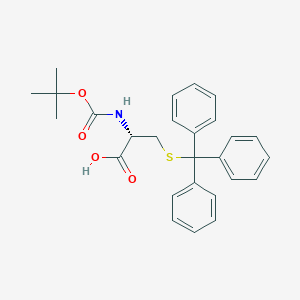

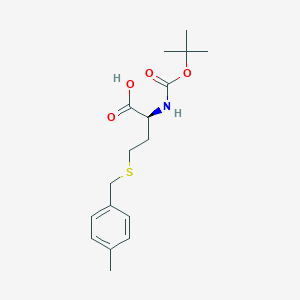

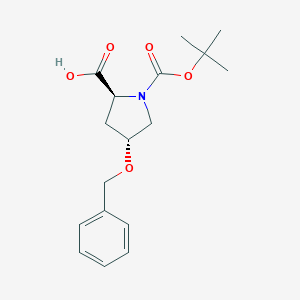

Boc-Hyp(Bzl)-OH is a type of amino acid derivative and reagent . It has a molecular weight of 321.37 and a chemical formula of C₁₇H₂₃NO₅ .

Synthesis Analysis

This compound is used in peptide synthesis . It is also known as Boc-O-benzyl-L-hydroxyproline . The synthesis process typically involves solid-phase peptide synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₁₇H₂₃NO₅ . This indicates that it contains 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Chemical Reactions Analysis

This compound is suitable for Boc solid-phase peptide synthesis . This process involves the formation of peptide bonds to create a peptide chain .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 321.37 . Its optical activity is [α]20/D −40±2°, c = 2% in ethanol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a melting point of approximately 70°C .科学的研究の応用

ファインケミカル

Boc-Hyp(Bzl)-OHは、ファインケミカルの製造に使用されます . ファインケミカルは、多目的プラントでマルチステップバッチ化学またはバイオテクノロジープロセスによって少量生産される、複雑で単一で純粋な化学物質です。 それらは厳密な仕様によって記述され、化学産業におけるさらなる処理のために使用され、1キログラムあたり10ドル以上で販売されます .

医薬品研究

This compoundは、革新的な薬剤候補の合成における重要な構成要素です . そのユニークな化学構造と特性により、研究者は神経疾患から代謝疾患まで、幅広い健康状態に対する標的療法の開発を探求することができます .

化学合成

医薬品の用途に加えて、this compoundは化学合成の分野において貴重な資産です . その反応性官能基と独自の構造的特徴は、化学者に幅広い複雑な有機化合物の合成を探求することを可能にする、汎用性の高い試薬にします .

創薬

Boc(tert-ブチロキシカルボニル)とベンジル(Bzl)部分の複雑な相互作用を活用することで、科学者は化合物の薬理学的プロファイルを戦略的に改変および最適化できます . この調整されたアプローチにより、効力、選択性、および安全性プロファイルが向上した新しい薬物分子を作成することができ、最終的にはより効果的で患者中心の治療につながります .

作用機序

Target of Action

Boc-Hyp(Bzl)-OH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .

Mode of Action

In the context of ADCs, this compound acts as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it serves as an alkyl chain-based linker connecting the ligand for an E3 ubiquitin ligase and the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the function of ADCs and PROTACs. In ADCs, the antibody guides the cytotoxic drug to the cancer cells, and the drug is released to kill the cells . In PROTACs, the compound leads to the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .

Result of Action

The result of this compound’s action is the successful delivery of cytotoxic drugs to cancer cells in the case of ADCs, or the targeted degradation of specific proteins in the case of PROTACs .

特性

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIGGVANZFKXLS-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474507 | |

| Record name | Boc-Hyp(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54631-81-1 | |

| Record name | Boc-Hyp(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。